molecular formula C10H8F2O B1324716 Cyclopropyl 3,5-difluorophenyl ketone CAS No. 898790-34-6

Cyclopropyl 3,5-difluorophenyl ketone

Cat. No.: B1324716
CAS No.: 898790-34-6
M. Wt: 182.17 g/mol
InChI Key: YHFLTSHXQSQPMB-UHFFFAOYSA-N
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Description

Cyclopropyl 3,5-difluorophenyl ketone is an organic compound with the molecular formula C10H8F2O. It is characterized by the presence of a cyclopropyl group attached to a 3,5-difluorophenyl ketone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 3,5-difluorophenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 3,5-difluorobenzoyl chloride under anhydrous conditions. The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 3,5-difluorophenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopropyl 3,5-difluorophenyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropyl 3,5-difluorophenyl ketone involves its interaction with specific molecular targets. The cyclopropyl group and the difluorophenyl moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison: Cyclopropyl 3,5-difluorophenyl ketone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its cyclobutyl, cyclohexyl, and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

cyclopropyl-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFLTSHXQSQPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642510
Record name Cyclopropyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-34-6
Record name Cyclopropyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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